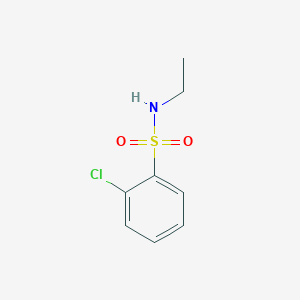

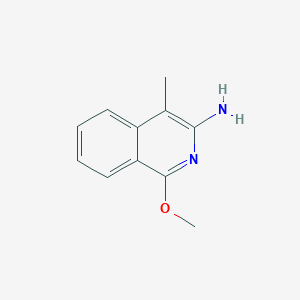

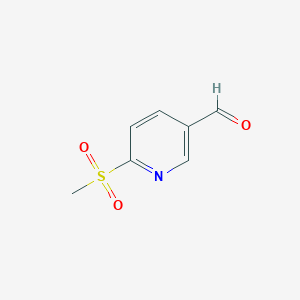

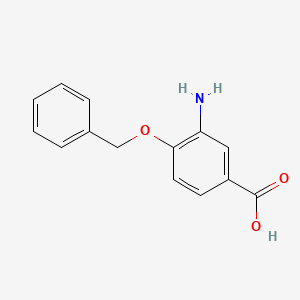

1-Methoxy-4-methylisoquinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methoxylated tetrahydroisoquinoliniums from N-methyl-laudanosine and N-methyl-noscapine involves the evaluation of their affinity for apamin-sensitive binding sites, indicating their potential use in neurological applications . Another study presents a novel method for the introduction of a methyl group at C1 of isoquinolines, which is exemplified by the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, a convenient synthesis of 1-methoxyisoquinoline-3,4-diamine is described, which serves as a precursor for further chemical transformations .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity and interaction with biological targets. The stereochemical aspects of substitution reactions of certain tetrahydroisoquinoline derivatives with amines have been studied, revealing the stereoselective conversion into amino derivatives and the determination of their configuration through X-ray crystallography . This structural information is vital for understanding the compound's pharmacological effects and optimizing its activity.

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the aminomethylation/hydrogenolysis method is an alternative to direct methylation for introducing a methyl group into the isoquinoline scaffold . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves multiple steps, including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . These reactions are essential for creating diverse isoquinoline derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their substituents and molecular structure. The presence of methoxy, hydroxy, and ethoxy groups, as well as the position of these substituents on the isoquinoline ring, can affect the compound's toxicity, pharmacological effects, and interaction with biological systems . For instance, hydroxy groups at positions 6 and 7 seem to decrease toxicity, while quaternary salts are generally more toxic than secondary and tertiary amines .

Applications De Recherche Scientifique

Fluorescence Properties for Biomedical Analysis

1-Methoxy-4-methylisoquinolin-3-amine derivatives have been identified as stable fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. Specifically, 6-Methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift, useful in aqueous media, and remains stable against light and heat, demonstrating potential as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis of Alkaloids

Research has been conducted on the synthesis of highly-substituted isoquinolines, important in natural product syntheses and drug development. A novel method introduced for the introduction of a methyl group at C1 of isoquinolines, as demonstrated in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, highlights the significance of 1-Methoxy-4-methylisoquinolin-3-amine in synthetic organic chemistry (Melzer et al., 2018).

Potential Antidepressant Effects

Some derivatives of 1-Methoxy-4-methylisoquinolin-3-amine have shown potential as antidepressants. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a novel molecule, has demonstrated antidepressant-like effects in animal models, possibly acting on trace amine receptors (Dhir et al., 2011).

Neuroprotective Effects

Research indicates that 1-Methoxy-4-methylisoquinolin-3-amine derivatives can have neuroprotective effects. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was found to protect dopaminergic neurons, suggesting potential applications in treating neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Anticancer and Antimicrobial Applications

Derivatives of 1-Methoxy-4-methylisoquinolin-3-amine have shown promise in anticancer and antimicrobial applications. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, for instance, has been identified as a potent apoptosis inducer and effective in cancer models, with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, new quinoline derivatives carrying a 1,2,3-triazole moiety exhibited significant antibacterial and antifungal activities (Thomas et al., 2010).

Propriétés

IUPAC Name |

1-methoxy-4-methylisoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBIVZONPJSIJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-methylisoquinolin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)